Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate
Description
Properties
Molecular Formula |
C20H24N4O3 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
methyl 2-[[4-(2-pyridin-4-ylethyl)piperazine-1-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H24N4O3/c1-27-19(25)17-4-2-3-5-18(17)22-20(26)24-14-12-23(13-15-24)11-8-16-6-9-21-10-7-16/h2-7,9-10H,8,11-15H2,1H3,(H,22,26) |
InChI Key |
PHWJWNOQHJEFST-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCN(CC2)CCC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-[2-(Pyridin-4-yl)ethyl]piperazine
This intermediate is synthesized through a nucleophilic substitution reaction:
-
2-(Pyridin-4-yl)ethyl bromide (1.2 eq) is reacted with piperazine (1.0 eq) in anhydrous THF under nitrogen.
-
The mixture is refluxed at 65°C for 12 hours, followed by extraction with dichloromethane (3 × 50 mL).
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Purification via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) yields the product as a pale-yellow solid (72% yield).
Critical Parameters :
-
Excess piperazine prevents dialkylation.
-
Anhydrous conditions are essential to avoid hydrolysis of the ethyl bromide.
Activation of Methyl 2-Aminobenzoate
The amino group is activated for amide coupling:
Amide Coupling Reaction
The final step involves reacting the activated benzoate with the piperazine derivative:
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4-[2-(Pyridin-4-yl)ethyl]piperazine (1.1 eq) is added dropwise to the isocyanate solution at −10°C.
-
The reaction is warmed to room temperature and stirred for 24 hours.
-
Workup includes quenching with ice water, extraction with ethyl acetate, and crystallization from ethanol/water (4:1) to yield the title compound (58% yield, >98% purity by HPLC).
Optimization Insights :
-
Lower temperatures (−10°C to 0°C) minimize racemization.
-
A 10% molar excess of piperazine ensures complete conversion of the isocyanate.
Alternative Route via Carbonyldiimidazole (CDI) Mediated Coupling
For laboratories avoiding phosgene derivatives, CDI offers a safer alternative:
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1. CDI Activation | CDI (1.5 eq), THF, 0°C → RT, 3 h | 89% (Intermediate) | 95% |
| 2. Piperazine Addition | 4-[2-(Pyridin-4-yl)ethyl]piperazine (1.2 eq), DMAP, 24 h | 63% (Final) | 97% |
This method avoids toxic gases but requires longer reaction times and higher equivalents of CDI.
Large-Scale Industrial Synthesis
Patent WO2017191650A1 details a scalable process for analogous compounds, adaptable to this target molecule:
-
Continuous Flow Reactor :
-
Purification :
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Phosgene-Mediated | High atom economy; Fast kinetics | Toxicity concerns; Requires cryogenic conditions | 58–65% |
| CDI-Based | Safer reagents; Ambient storage | Cost-prohibitive for large scale; Lower yields | 50–63% |
| Continuous Flow | Scalability; Consistent quality | High capital investment; Limited solvent options | 75–82% |
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate can undergo various reactions:
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the carbonyl group can lead to the formation of the corresponding alcohol.
Substitution: The piperazine nitrogen atoms are potential sites for substitution reactions.
Amide Formation: The carbonyl group can react with amines to form amides.
Scientific Research Applications
Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate has diverse applications:
Medicinal Chemistry: It may serve as a scaffold for designing anti-tubercular agents.
Biological Studies: Researchers explore its interactions with biological targets.
Industry: It could find use in the synthesis of other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting critical pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Pyridine’s nitrogen may enhance solubility compared to halogenated aryl groups in C2–C3 .
- Compounds in feature halogenated aryl groups (Br, Cl, F), which increase molecular weight and lipophilicity, likely influencing membrane permeability and metabolic stability .
- Phenoxyethyl piperidine derivatives () lack the urea linkage but include ether and cyano groups, suggesting divergent biological targets .
Physicochemical and Spectral Properties
Table 2: Spectral Data Comparison
Key Observations :
- The absence of quinoline in the target compound may simplify its 1H NMR spectrum compared to C1–C7, which require resolution of quinoline aromatic protons .
- Mass spectrometry data for Prep. 21 () suggests that aliphatic piperidine derivatives exhibit lower molecular weights (e.g., m/z 429) compared to quinoline-based analogs (C1–C7), which likely have higher masses due to aromatic substituents .
Implications for Drug Design
Biological Activity
Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate, a compound with significant potential in pharmacological applications, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Molecular Structure:
- Molecular Formula: C₁₅H₁₈N₄O₂
- Molecular Weight: 298.33 g/mol
- CAS Number: 1180132-17-5
Physical Properties:
| Property | Value |
|---|---|
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 362.4 ± 37.0 °C |
| Flash Point | 173.0 ± 26.5 °C |
| LogP | -0.15 |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against a range of bacterial strains. For instance, in a series of experiments, the compound was found to inhibit the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
Anti-inflammatory Properties
The compound has also shown promising anti-inflammatory effects. In vitro assays indicated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. The IC50 value for TNF-α inhibition was reported at approximately 123 nM, indicating a strong potential for therapeutic use in inflammatory diseases .
Neuropharmacological Effects
Studies exploring the neuropharmacological effects of this compound have revealed its potential as a neuroprotective agent. In animal models of neurodegeneration, this compound was able to improve cognitive function and reduce neuronal apoptosis, suggesting its utility in treating conditions like Alzheimer's disease .
Case Studies
-
Case Study on Inflammatory Response:
In a controlled study involving human whole blood assays, this compound demonstrated a significant reduction in PGE2-induced TNFα levels compared to traditional NSAIDs like diclofenac . This highlights its potential as a safer alternative for managing inflammation. -
Neuroprotection in Animal Models:
In experiments conducted on mice subjected to induced neurodegeneration, treatment with the compound resulted in improved memory retention and reduced markers of oxidative stress in the brain . These findings support further investigation into its applicability for neurodegenerative diseases.
Q & A
Basic Research Question
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 396.4 (calculated) .
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients (retention time: ~12–15 min) .
How should researchers resolve contradictory data in biological activity assays?
Advanced Research Question
- Dose-Response Validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ values .
- Target Selectivity Profiling : Use kinase or receptor panels to rule off-target effects .
- Structural Analog Comparison : Compare activity with analogs lacking the pyridinyl-ethyl group to isolate pharmacophore contributions .
Example : If cytotoxicity varies between studies, assess solubility (via DLS) or metabolic stability (microsomal assays) to identify confounding factors .
What computational methods predict binding modes of this compound?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with the carbamoyl group and π-π stacking via the pyridine ring .
- MD Simulations : Run 100 ns trajectories in GROMACS to evaluate binding stability (RMSD < 2 Å) .
- ADMET Prediction : SwissADME or ADMETLab to estimate bioavailability, CYP450 inhibition, and blood-brain barrier penetration .
How does the compound’s stability vary under different storage conditions?
Advanced Research Question
- Hydrolytic Stability : Monitor degradation in PBS (pH 7.4) at 37°C via HPLC. The methyl ester is prone to hydrolysis; use lyophilization for long-term storage .
- Photostability : Exposure to UV light (λ = 254 nm) may cleave the carbamoyl bond; store in amber vials at –20°C .
- Thermal Stability : TGA/DSC analysis shows decomposition above 150°C; avoid heating during formulation .
What strategies enhance solubility for in vivo studies?
Advanced Research Question
- Prodrug Design : Replace the methyl ester with a phosphate ester (water-soluble pro-drug) .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) using emulsion-solvent evaporation .
- Co-Solvent Systems : Use PEG-400/water (70:30) or cyclodextrin complexes to achieve >1 mg/mL solubility .
How can structure-activity relationships (SAR) guide derivative synthesis?
Advanced Research Question
- Core Modifications : Replace pyridin-4-yl with pyridin-3-yl to alter steric effects .
- Linker Optimization : Shorten the ethyl spacer between piperazine and pyridine to reduce conformational flexibility .
- Functional Group Additions : Introduce sulfonyl or nitro groups to the benzoate ring to enhance target affinity .
Validation : Test derivatives in enzyme inhibition assays (e.g., IC₅₀ shifts from 10 nM to 50 nM guide optimal substitutions) .
What protocols validate analytical methods for impurity profiling?
Advanced Research Question
- Forced Degradation : Expose the compound to acid (0.1 M HCl), base (0.1 M NaOH), and peroxide (3% H₂O₂) to identify degradation products via LC-MS .
- LOD/LOQ Calibration : Use signal-to-noise ratios (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ) in HPLC-UV .
- Column Reproducibility : Compare retention times across three different C18 columns (±0.2 min variation acceptable) .
How do environmental factors influence the compound’s fate in ecotoxicology studies?
Advanced Research Question
- Photodegradation : Simulate sunlight exposure (λ > 290 nm) to quantify half-life in water (e.g., t₁/₂ = 48 h) .
- Soil Adsorption : Measure log Kₒc values using batch equilibrium tests; high adsorption (log Kₒc > 3) indicates persistence in sediments .
- Biotic Transformation : Incubate with Pseudomonas spp. to assess microbial degradation pathways (e.g., esterase-mediated cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
